1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone, also known as BMS-986165, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel Compound Synthesis: Research includes the synthesis of novel organic compounds with potential applications in bioactivity. For example, a study on the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime highlighted its broad inhibitory activities toward fungi, indicating the relevance of such compounds in developing fungicidal agents (Xue Si-jia, 2011).
- Crystal Structure and Bioactivity: The structural analysis of synthesized compounds, including crystallographic studies, plays a vital role in understanding their potential applications. For instance, the synthesis and crystal structure analysis of specific pyridine derivatives have facilitated the investigation of their optical properties and potential uses in materials science (M. Cetina et al., 2010).
Biochemical and Pharmaceutical Applications
- Anticonvulsant Drug Analysis: The structural and electronic properties of anticonvulsant drugs, including those with piperidin-4-ol derivatives, have been explored through crystal structures and molecular-orbital calculations, demonstrating the significance of structural analysis in drug design (G. Georges et al., 1989).
- Insecticidal Activity: Studies on pyridine derivatives have shown significant insecticidal activities, suggesting their potential use in developing new pest control agents. For example, certain pyridine derivatives demonstrated strong aphidicidal activities, indicating their applicability in agricultural pest management (E. A. Bakhite et al., 2014).
Material Science and Chemistry
- Catalytic Applications and C-H Bond Activation: Research has also focused on the catalytic properties of complexes involving pyridinylmethylamino moieties, showing their effectiveness in carbonylation reactions and C-H bond activation, relevant for synthetic chemistry and industrial applications (Satoshi Inoue et al., 2009).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, enzyme catalysis, and ion channel regulation .
Pharmacokinetics
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-13(17)16-6-3-10(4-7-16)19-12-2-5-15-8-11(12)14/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKGWSZRVNDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.